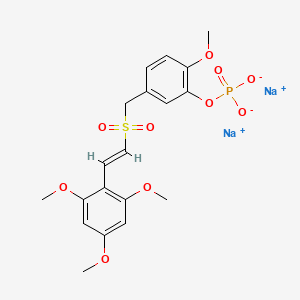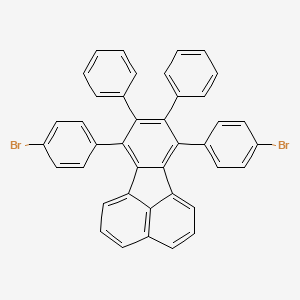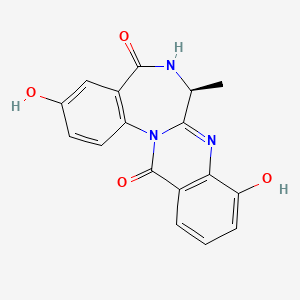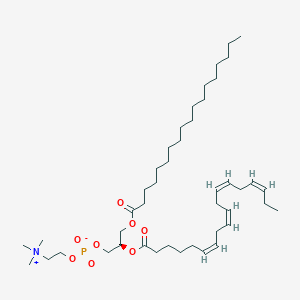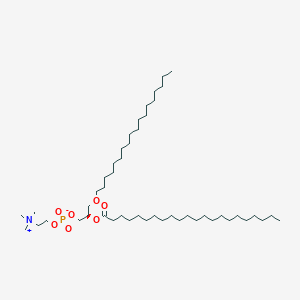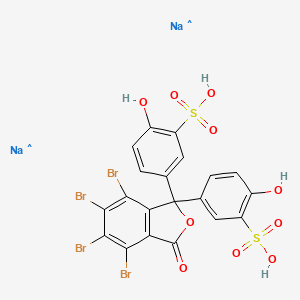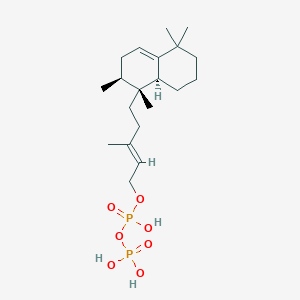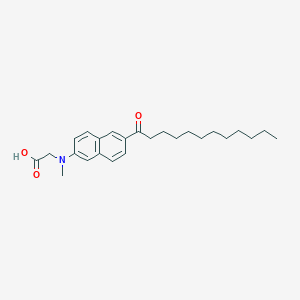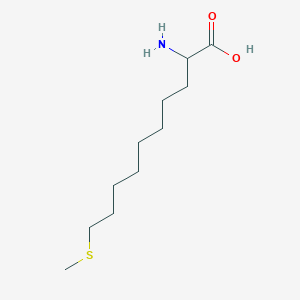![molecular formula C31H44O4 B1263111 (5Z,7E)-(1S,3R)-23-oxa-23-[3-(1-hydroxy-1-methylethyl)phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol](/img/structure/B1263111.png)
(5Z,7E)-(1S,3R)-23-oxa-23-[3-(1-hydroxy-1-methylethyl)phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EB 1213 is a vitamin D.
Aplicaciones Científicas De Investigación
Antisera Development and Vitamin D Metabolite Measurement
- Research has focused on developing antisera to various vitamin D metabolites, including a form closely related to the specified compound. These antisera are capable of measuring normal plasma concentrations of vitamin D metabolites, although they are not specific enough for direct measurement in plasma (Brown & Peacock, 1986).
Antiproliferative Effects in Cancer Research
- A study designed a novel compound combining the properties of phosphonates and a triple bond in C-24, showing potent antiproliferative effects in various cancer cell lines without calcemic effects in vivo (Salomón et al., 2011).
Metabolic Studies in Phagocytic Cells
- Phagocytic cells such as monocyte-macrophages and myeloid leukemia cells have been found to metabolize vitamin D3 into metabolites, one of which has a structure similar to the compound . This research indicates the involvement of dioxygenases in the production of these metabolites (Yamada et al., 1987).
Biologically Active Triterpenoids Study
- In a study of biologically active triterpenoids from Azadirachta indica, compounds structurally related to the one demonstrated significant toxicity against mosquitoes, indicating potential applications in pest control (Siddiqui et al., 2000).
Synthesis and Identification for Research Applications
- Various studies have focused on the synthesis, identification, and characterization of similar compounds for research applications, exploring their potential as intermediates in biochemical pathways or as tools for understanding molecular processes in cells and organisms (Thierry-Palmer et al., 1990); (Esvelt et al., 1979); (TakahashiMinokazu & SakakibaraYasumasa, 1994).
Propiedades
Nombre del producto |
(5Z,7E)-(1S,3R)-23-oxa-23-[3-(1-hydroxy-1-methylethyl)phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol |
|---|---|
Fórmula molecular |
C31H44O4 |
Peso molecular |
480.7 g/mol |
Nombre IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-[3-(2-hydroxypropan-2-yl)phenoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C31H44O4/c1-20(19-35-26-10-6-9-24(17-26)30(3,4)34)27-13-14-28-22(8-7-15-31(27,28)5)11-12-23-16-25(32)18-29(33)21(23)2/h6,9-12,17,20,25,27-29,32-34H,2,7-8,13-16,18-19H2,1,3-5H3/b22-11+,23-12-/t20-,25-,27-,28+,29+,31-/m1/s1 |
Clave InChI |
VGFVBXSHQJLSKO-FNHUCILJSA-N |
SMILES isomérico |
C[C@H](COC1=CC=CC(=C1)C(C)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |
SMILES canónico |
CC(COC1=CC=CC(=C1)C(C)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Sinónimos |
4-methylene-5-((octahydro-1-(2-(3-(1-hydroxy-1-methylethyl)phenoxy)-1-methylethyl)-7a-methyl-4H-inden-4-ylidene)ethylidene)-1,3-cyclohexanediol EB 1213 EB 1213, 1R-(1alpha(R*),3abeta,4E(1R*,3S*,5Z),7aalpha)-isomer EB-1213 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



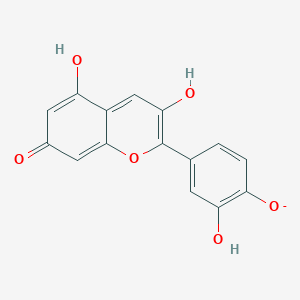
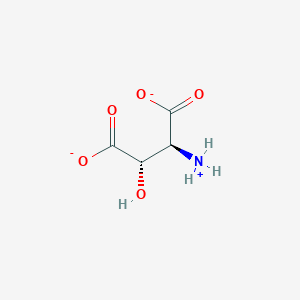
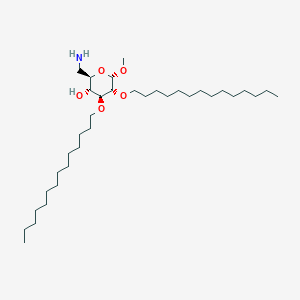
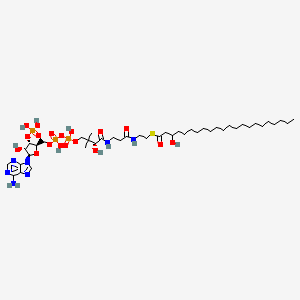
![1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one](/img/structure/B1263036.png)
